Serotonin maleate

Thermal analysis Salt-form characterization Solid-state stability

Researchers needing a stable, DMSO-free serotonin salt for reproducible in vivo assays and long-term compound library storage should select serotonin maleate. This maleate salt offers: • Ambient-temperature shipping tolerance - eliminates cold-chain logistics. • Direct aqueous solubility for behavioral/pharmacokinetic studies without DMSO pre-dissolution. • Validated 3-year powder stability at -20°C under HTS conditions. • Identical COMT inhibition (Ki = 44 μM) to other salt forms, ensuring mechanistic consistency.

Molecular Formula C14H16N2O5
Molecular Weight 292.29 g/mol
CAS No. 18525-25-2
Cat. No. B191533
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSerotonin maleate
CAS18525-25-2
SynonymsSerotonin hydrogenmaleate;  3-(2-Aminoethyl)-5-hydroxyindole maleate salt
Molecular FormulaC14H16N2O5
Molecular Weight292.29 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1O)C(=CN2)CC[NH3+].C(=CC(=O)[O-])C(=O)O
InChIInChI=1S/C10H12N2O.C4H4O4/c11-4-3-7-6-12-10-2-1-8(13)5-9(7)10;5-3(6)1-2-4(7)8/h1-2,5-6,12-13H,3-4,11H2;1-2H,(H,5,6)(H,7,8)/b;2-1-
InChIKeyLTEXAUVYLLADEB-BTJKTKAUSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Serotonin Maleate (CAS 18525-25-2) Procurement Guide for Neurotransmitter Research


Serotonin maleate (5-Hydroxytryptamine maleate, CAS 18525-25-2, MW 292.29) is the maleate salt of the endogenous monoamine neurotransmitter serotonin (5-HT), formed by pairing serotonin free base with maleic acid in a 1:1 stoichiometry. It functions as a broad-spectrum endogenous agonist at 5-HT receptors and additionally acts as a non-competitive inhibitor of catechol O-methyltransferase (COMT) with a Ki of 44 μM[1][2]. The maleate salt form is specifically selected in research settings to enhance the solid-state stability and handling characteristics of the serotonin cation compared to the free base form.

Why Serotonin Maleate Cannot Be Substituted With Other 5-HT Salts: Key Differentiators for Procurement Decisions


Although serotonin free base, serotonin hydrochloride, and serotonin creatinine sulfate share the identical 5-HT pharmacophore and COMT inhibitory activity (Ki = 44 μM)[1], their salt-specific physicochemical properties diverge substantially in ways that directly affect experimental reproducibility. The maleate counterion confers a distinct combination of moderate aqueous solubility, ambient-temperature shipping tolerance, long-term powder stability at -20°C (3 years), and a melting point of 154–158°C (dec.) that differs from both the hydrochloride (167–172°C) and the creatinine sulfate complex (≈215–220°C). These differences in thermal behavior, hygroscopicity, and solution-handling characteristics mean that direct molar substitution without adjustment of dissolution protocols, storage conditions, or purity verification can introduce uncontrolled variability into dose-response, pharmacokinetic, and in vivo behavioral assays[2]. Selection of the maleate salt must therefore be driven by the specific experimental requirements for solubility profile, shipping logistics, and solid-state stability rather than by serotonin receptor pharmacology alone.

Serotonin Maleate (CAS 18525-25-2) Quantitative Differentiation Evidence Against Closest Analogs


Thermal Stability: Serotonin Maleate Melting Point vs. Hydrochloride and Creatinine Sulfate Salts

Serotonin maleate exhibits a melting point (decomposition) of 154–158°C, which is 9–18°C lower than serotonin hydrochloride (167–172°C) and approximately 57–66°C lower than serotonin creatinine sulfate monohydrate (~215–220°C, dec.). The lower decomposition temperature of the maleate salt reflects the thermal lability of the maleic acid counterion and must be considered when designing protocols involving heated dissolution steps or differential scanning calorimetry (DSC) purity verification.

Thermal analysis Salt-form characterization Solid-state stability

Aqueous Solubility Profile: Maleate Salt Enables Favorable Water Solubility vs. Water-Insoluble Creatinine Sulfate Complex

Serotonin maleate is described as soluble in water and DMSO, with solubility data indicating it dissolves in aqueous media at concentrations sufficient for typical in vitro and in vivo experimental workflows. In contrast, serotonin creatinine sulfate monohydrate is reported as insoluble in water and ethanol, requiring DMSO for dissolution (20 mg/mL in DMSO), which limits its utility in aqueous-only experimental systems. Serotonin hydrochloride has a quantified water solubility of 17 mg/mL at ambient temperature. While a precise mg/mL value for serotonin maleate in water is not universally fixed across vendors, the maleate salt enables aqueous solubility comparable to or exceeding that of the hydrochloride in many formulation protocols, without the water insolubility limitation of the creatinine sulfate complex.

Aqueous solubility Formulation development In vivo dosing

Long-Term Storage Stability: Extended Powder Shelf-Life at -20°C vs. Hydrochloride Salt Refrigeration Requirement

Serotonin maleate powder is documented to be stable for 3 years at -20°C and 2 years at 4°C, with in-solvent stability of 6 months at -80°C. In comparison, serotonin hydrochloride is typically specified for storage at 2–8°C (refrigerated), with vendor datasheets noting its hygroscopic and light-sensitive nature that necessitates freshly prepared solutions. Serotonin creatinine sulfate monohydrate also requires storage at 2–8°C. The extended -20°C powder stability of the maleate salt (3 years) provides a procurement advantage for laboratories that maintain long-term compound libraries or conduct multi-year research programs, reducing the frequency of re-ordering and batch-to-batch variability.

Storage stability Powder stability Procurement logistics

Ambient Temperature Shipping Tolerance: Reduced Cold-Chain Dependency vs. Hydrochloride Salt

Serotonin maleate is documented to be stable at ambient (room) temperature for a few days during ordinary shipping and customs transit, eliminating the need for cold-chain shipping. In contrast, serotonin hydrochloride is routinely shipped and stored under refrigeration (2–8°C) due to its pronounced hygroscopicity and light sensitivity, which increases shipping costs and introduces cold-chain failure risk. Serotonin creatinine sulfate monohydrate is also shipped at room temperature per some vendor protocols, but its water insolubility represents a separate limitation. The ambient-temperature shipping tolerance of the maleate salt reduces logistics complexity for international procurement and for laboratories in regions with unreliable cold-chain infrastructure.

Shipping stability Cold-chain logistics Procurement efficiency

Acute Intravenous Toxicity: Higher LD50 vs. Hydrochloride Salt Oral Toxicity Profile

Serotonin maleate has a reported acute intravenous LD50 of 158 mg/kg in mice. For serotonin hydrochloride, the reported acute oral LD50 in mice is 60 mg/kg[1], and the intravenous LD50 in mice for serotonin (free base or unspecified salt) is reported as 160 mg/kg[2]. While different routes of administration preclude direct numerical comparison, the maleate salt's intravenous LD50 of 158 mg/kg indicates that its acute systemic toxicity is comparable to other serotonin forms when administered parenterally. The creatinine sulfate complex shows acute toxicity values of subcutaneous LD50 257 mg/kg (rat) and intraperitoneal LD50 405 mg/kg (mouse)[3]. These data collectively establish that the maleate salt does not introduce disproportionate acute toxicity relative to alternative salt forms at standard experimental doses.

Acute toxicity In vivo safety Dosing window

Receptor Pharmacology Equivalence with Procurement-Relevant Differentiation: COMT Ki Confirmation Across Salt Forms

Serotonin maleate retains the identical COMT inhibitory potency (Ki = 44 μM) as the serotonin free base and serotonin hydrochloride, as established by the seminal work of Tsao et al. (2012) using recombinant COMT enzyme assays[1]. This confirms that the maleate counterion does not sterically or electrostatically interfere with serotonin binding to the COMT active site. For procurement purposes, this means the maleate salt can substitute for the hydrochloride or free base in COMT inhibition studies without requiring potency re-validation, provided the salt form is correctly accounted for in molar calculations (MW 292.29 for maleate vs. 212.68 for hydrochloride vs. 176.22 for free base)[2]. This pharmacological equivalence, combined with the superior storage and shipping properties documented above, makes the maleate salt the logistically preferred form for COMT-focused research programs.

COMT inhibition Pharmacological validation Salt-form equivalence

Optimal Application Scenarios for Serotonin Maleate Based on Quantitative Evidence


In Vivo Pharmacological Studies Requiring Aqueous Formulation Without DMSO

Investigators performing systemic or local in vivo administration of serotonin where DMSO is contraindicated (e.g., behavioral assays, microdialysis, or chronic infusion) should select serotonin maleate over serotonin creatinine sulfate, which is water-insoluble. The maleate salt dissolves in aqueous vehicles without requiring DMSO pre-dissolution, enabling direct preparation in saline or buffered solutions at concentrations suitable for rodent dosing. Its intravenous LD50 of 158 mg/kg in mice provides a defined safety margin for dose-range finding studies.

Long-Term Compound Library Storage and High-Throughput Screening (HTS) Facilities

Core facilities managing compound libraries with multi-year screening campaigns benefit from serotonin maleate's validated 3-year powder stability at -20°C. In contrast, serotonin hydrochloride requires 2–8°C storage and is prone to hygroscopic degradation, making it less suitable for plates stored under standard HTS conditions. The maleate salt's ambient-temperature shipping tolerance further reduces logistics burden during library replenishment.

COMT Inhibition Studies in Pain and Neurology Research

For laboratories investigating COMT-dependent pain hypersensitivity mechanisms, serotonin maleate delivers the validated Ki of 44 μM for COMT inhibition[1] while offering procurement advantages in storage and shipping. Since the COMT inhibitory activity is pharmacophore-driven and identical across salt forms, selection of the maleate salt does not compromise mechanistic conclusions while improving compound handling.

International Multi-Site Collaborative Studies With Variable Cold-Chain Access

Multi-center research consortia shipping serotonin compounds between sites across different climate zones and customs regimes should prioritize serotonin maleate due to its documented stability at ambient temperature for several days during transit. This eliminates the cold-chain dependency required for serotonin hydrochloride, reducing inter-site variability arising from temperature excursions during shipment.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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